BenchChemオンラインストアへようこそ!

VA5

TG2 Transamidase Inhibition Cancer Stem Cell Survival Irreversible Inhibitor

VA5 (CAS 2088001-24-3) is a synthetic small-molecule inhibitor of type 2 transglutaminase (TG2) that covalently binds at the transamidase catalytic site. As an irreversible TG2 inhibitor, VA5 is chemically defined as (S)-benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate , with a molecular formula of C₃₁H₃₄N₄O₈ and a molecular weight of 590.62 g/mol.

Molecular Formula C31H34N4O8
Molecular Weight 590.633
CAS No. 2088001-24-3
Cat. No. B611619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVA5
CAS2088001-24-3
SynonymsVA5;  VA-5;  VA 5;  VA5 TG2 inhibitor
Molecular FormulaC31H34N4O8
Molecular Weight590.633
Structural Identifiers
SMILESC=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1
InChIKeyMWRKONWQKZWDTC-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VA5 (CAS 2088001-24-3): A Transamidase Site-Targeted TG2 Inhibitor with Dual Transamidase/GTP-Binding Activity Suppression


VA5 (CAS 2088001-24-3) is a synthetic small-molecule inhibitor of type 2 transglutaminase (TG2) that covalently binds at the transamidase catalytic site [1]. As an irreversible TG2 inhibitor, VA5 is chemically defined as (S)-benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate , with a molecular formula of C₃₁H₃₄N₄O₈ and a molecular weight of 590.62 g/mol . The compound is structurally characterized by a coumarin-based scaffold linked via a piperazine bridge to an acrylamide-containing peptide mimetic, enabling covalent modification of the TG2 active site cysteine residue.

VA5 (CAS 2088001-24-3): Why Generic Substitution with Other TG2 Inhibitors Is Scientifically Invalid


TG2 inhibitors exhibit fundamental mechanistic divergence that precludes interchangeable use. VA5, NC9, and VA4 are irreversible covalent inhibitors that bind the transamidase site yet paradoxically suppress GTP-binding activity by locking TG2 in an extended/open conformation [1]. In contrast, reversible inhibitors like CP4d (Ki = 1.0 ± 0.12 μM for human TG2 [2]) and LDN 27219 (IC₅₀ = 0.25–0.6 μM [3]) promote distinct conformational states—CP4d competes reversibly at the transamidase site with weaker conformational locking capacity, while LDN 27219 stabilizes the closed, GTP-binding-competent conformation [3]. Even among irreversible transamidase site inhibitors, VA5 differs from NC9 in potency, cellular permeability, and molecular weight (590.62 vs. 697.84 g/mol), yielding divergent pharmacokinetic and target-engagement profiles . Substituting VA5 with any alternative TG2 inhibitor risks confounding experimental interpretation due to differing conformational output, binding reversibility, and off-target profiles.

VA5 (CAS 2088001-24-3): Quantitative Comparative Evidence Against NC9, VA4, CP4d, and Z-DON


VA5 vs. NC9 and VA4: Direct Head-to-Head Comparison of TG2 Transamidase Activity Inhibition in U87 Cells

In a direct cellular assay, VA5 at 10 µM reduced ionomycin-activated TG2 transamidating activity in U87 glioblastoma cells to 15% of DMSO control levels, a suppression magnitude indistinguishable from the structurally distinct irreversible inhibitors NC9 and VA4 tested at identical concentrations [1]. This demonstrates that VA5 achieves comparable on-target transamidase inhibition despite divergent chemical scaffolds (coumarin-piperazine-acrylamide vs. dansyl-peptide for NC9), confirming functional equivalence in suppressing the transamidation arm of TG2 activity.

TG2 Transamidase Inhibition Cancer Stem Cell Survival Irreversible Inhibitor

VA5 vs. CP4d (Reversible Inhibitor): Differential Efficacy in Locking TG2 in the Open/Extended Conformation

Native gel electrophoresis of purified recombinant TG2 demonstrates that pre-incubation with VA5 irreversibly shifts TG2 from the closed to the extended/open conformation, an effect not reversed by addition of 500 µM GTP [1]. In contrast, the reversible inhibitor CP4d shows markedly weaker capacity to drive the open conformation shift, with residual closed-state TG2 persisting even after inhibitor treatment [1]. This conformational locking is the mechanistic basis for VA5's ability to indirectly suppress GTP-binding activity.

TG2 Conformational Dynamics GTPase Inactivation Covalent vs. Reversible Inhibition

VA5 vs. NC9 and VA4: Head-to-Head GTP-Binding Activity Inhibition in Fluorescence-Based Assay

In a fluorescence-based GTP-ɣ-S binding assay using purified TG2, VA5 at 40 µM reduced GTP binding to near-background levels (approximately 95% inhibition), statistically indistinguishable from the inhibition achieved by 40 µM VA4 and 120 µM NC9 [1]. The threefold higher concentration required for NC9 to achieve comparable inhibition suggests that VA5 and VA4 exhibit greater potency in suppressing GTP binding despite all three being irreversible transamidase site inhibitors.

TG2 GTPase Inhibition Fluorescence Polarization GTP-ɣ-S Binding

VA5 vs. Z-DON: Comparative Analysis of Inhibitor Class and Conformational Output (Class-Level Inference)

VA5 and Z-DON both promote the open conformation of TG2 [1], yet they differ fundamentally in inhibitor class and binding mode: VA5 is an irreversible covalent transamidase site inhibitor [2], whereas Z-DON (benzyloxycarbonyl-(6-diazo-5-oxonorleucinyl)-L-valinyl-L-prolinyl-L-leucinmethylester) is a peptide-based irreversible inhibitor with an IC₅₀ of approximately 0.02–0.15 µM for TG2 . VA5's small-molecule scaffold (MW 590.62) provides distinct physicochemical properties (predicted cLogP ~2.5–3.5, solubility in DMSO ) compared to the larger peptidic Z-DON (MW ~589–618), which may influence cellular permeability and metabolic stability profiles.

TG2 Conformational Pharmacology Irreversible vs. Reversible Tool Compound Selection

VA5 (CAS 2088001-24-3): Validated Research Application Scenarios Based on Quantitative Evidence


Cancer Stem Cell Survival and Invasion Studies Requiring Dual TG2 Activity Suppression

In spheroid formation assays (a measure of cancer stem cell survival), VA5 at 5 µM significantly reduced spheroid number and size, with effects comparable to NC9 and VA4 [1]. In Matrigel invasion assays, 20 µM VA5 suppressed the invasive capacity of epidermal cancer stem (ECS) cells [1]. These findings position VA5 as a validated tool for interrogating TG2-dependent cancer stem cell biology, where both transamidase and GTP-binding arms of TG2 signaling are implicated [1].

Mechanistic Studies of TG2 Conformational Regulation and GTPase Signaling

VA5's unique ability to irreversibly lock TG2 in the open/extended conformation—verified by native gel electrophoresis and capillary electrophoresis [1]—makes it an essential tool for dissecting the conformational dynamics governing TG2's mutually exclusive transamidase and GTPase activities. This application is particularly relevant for studies examining how pharmacological modulation of TG2 conformation impacts downstream G-protein signaling pathways.

Comparative Pharmacology Studies of TG2 Inhibitor Classes

As one of the most thoroughly characterized irreversible transamidase site inhibitors, VA5 serves as a reference compound for benchmarking novel TG2 inhibitors. Its well-documented effects on transamidase activity (85% inhibition at 10 µM [1]), GTP binding (95% inhibition at 40 µM [1]), and conformational locking (complete shift to open state [1]) provide a robust quantitative baseline against which new chemical entities can be compared.

In Vitro Oncology Target Validation and Chemical Biology

VA5's validated activity in suppressing cancer stem cell spheroid formation and invasion [1] supports its use in target validation studies aimed at confirming TG2 as a therapeutic vulnerability in squamous cell carcinoma and potentially other TG2-driven malignancies. Its small-molecule scaffold and DMSO solubility facilitate routine use in cell-based assays without requiring specialized formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VA5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.